![molecular formula C17H22N6O4S2 B2521620 N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide CAS No. 2034545-84-9](/img/structure/B2521620.png)

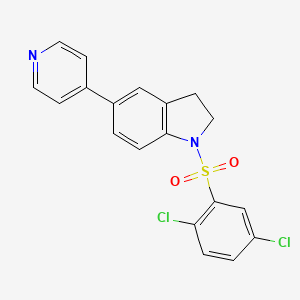

N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

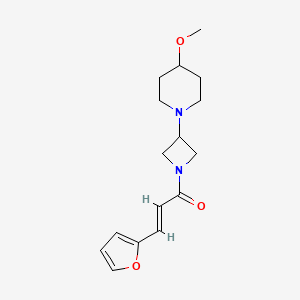

The compound N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide is a heterocyclic compound that is likely to possess a range of biological activities due to the presence of multiple bioactive moieties such as pyrazolo[1,5-a]pyridine, sulfonamide, and thiazole. These moieties are known to confer various properties to compounds, including potential insecticidal activity as indicated by the synthesis of related compounds with similar structures .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the reaction of versatile precursors such as cyanoacetamide derivatives with other reagents to form complex structures. For instance, the synthesis of N-(pyrazol-5-yl)pyridine-3,5-dicarbonitrile and related moieties can be achieved by reacting 7-aminopyrazolo[1,5-a]pyrimidin-5(4H)-one or 2-cyano-N(pyrazol-5-yl)acetamide derivatives with arylaldehydes and malononitrile in the presence of piperidine . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple rings, including pyrazole and pyridine, which are fused together to form a complex heterocyclic system. The presence of a sulfonamide group is also significant, as it is known to be a key functional group in many biologically active compounds. The structure is likely to be elucidated using various spectroscopic techniques such as IR, MS, 1H NMR, 13C NMR, and others .

Chemical Reactions Analysis

Compounds containing the pyrazolo[1,5-a]pyridine moiety can undergo various chemical reactions. For example, they can react with α-haloketones to give nicotinamide derivatives, which can further cyclize to form other heterocyclic systems . The presence of reactive functional groups such as the sulfonamide and thiazole moieties also opens up possibilities for a wide range of chemical transformations that can be used to synthesize a variety of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms such as nitrogen and sulfur in the rings and functional groups can affect properties like solubility, melting point, and reactivity. The compound's bioactive potential is also closely related to its physicochemical properties, which can be optimized for better insecticidal activity, as seen in related sulfonamide thiazole derivatives .

Scientific Research Applications

Synthesis and Characterization

- Insecticidal Agents against Cotton Leafworm: A study by Soliman et al. (2020) described the synthesis of heterocyclic compounds incorporating a sulfonamide-bearing thiazole moiety, with potential use as insecticidal agents. These compounds, including structures similar to the specified chemical, were synthesized and showed potent toxic effects against Spodoptera littoralis, a significant pest affecting agriculture. The structural elucidation was performed using various spectroscopic techniques, highlighting the compound's potential as a lead for further insecticidal development Soliman et al., 2020.

Biological Evaluation

- Antimicrobial and Antitumor Activities: The development of new compounds with antimicrobial and antitumor activities has been a significant focus. For example, Patel and Agravat (2007) reported the synthesis and microbial studies of new pyridine derivatives, including the synthesis of compounds similar to the requested chemical. These compounds were evaluated for their antibacterial and antifungal activities, showing promising results and highlighting the potential for developing new therapeutic agents Patel & Agravat, 2007.

Potential Therapeutic Applications

- Alzheimer's Disease: Umar et al. (2019) described the synthesis of 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as a new class of acetylcholinesterase inhibitors, with potential applications in treating Alzheimer's disease. These compounds, related to the specified chemical structure, exhibited potent inhibitory activity against acetylcholinesterase and amyloid β aggregation, suggesting their utility in therapeutic interventions for neurodegenerative diseases Umar et al., 2019.

Future Directions

Mechanism of Action

Target of Action

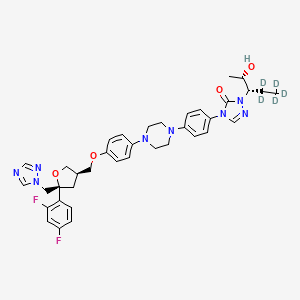

The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutic agents .

Mode of Action

The compound acts as a core protein allosteric modulator (CpAM) . It effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants

Biochemical Pathways

The compound affects the HBV life cycle by modulating the conformation of the HBV core protein . This modulation can inhibit the replication of a wide range of HBV variants, including those resistant to nucleos(t)ide treatments .

Pharmacokinetics

It’s mentioned that the lead compound demonstrated inhibition of hbv dna viral load in a hbv aav mouse model by oral administration , suggesting good bioavailability.

Result of Action

The primary molecular effect of the compound’s action is the inhibition of HBV DNA viral load . This results in a decrease in the number of virus particles in the host organism, thereby potentially reducing the symptoms and spread of the infection.

properties

IUPAC Name |

N-[5-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]sulfonyl-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O4S2/c1-12(24)20-17-18-11-15(28-17)29(26,27)22-8-6-21(7-9-22)16(25)13-10-19-23-5-3-2-4-14(13)23/h10-11H,2-9H2,1H3,(H,18,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFHTMUOYJABAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2521537.png)

![(E)-5-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2521538.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-difluorobenzamide](/img/structure/B2521546.png)

![7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2521551.png)

![4-(3-Fluoro-4-methoxybenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2521552.png)

![Bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2521557.png)

![2-(4-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2521558.png)

![N-(3-methoxypropyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2521560.png)